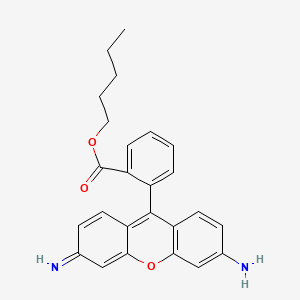
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate
Description
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is a chemical compound known for its fluorescent properties. It is a derivative of xanthene and benzoic acid, and it exhibits a bright yellow-green fluorescence. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
120167-03-5 |
|---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-6-13-29-25(28)19-8-5-4-7-18(19)24-20-11-9-16(26)14-22(20)30-23-15-17(27)10-12-21(23)24/h4-5,7-12,14-15,26H,2-3,6,13,27H2,1H3 |
InChI Key |
YDISASJUIRXAHM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
amyl rhodamine amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate amylrhodamine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate typically involves the condensation of 6-amino-3-imino-3H-xanthene-9-yl with benzoic acid derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered fluorescence properties.
Reduction: Formation of reduced derivatives with potential changes in solubility and reactivity.
Substitution: Formation of substituted derivatives with different functional groups, potentially altering the compound’s fluorescence and reactivity.
Scientific Research Applications
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Fluorescent Probes: Used as a fluorescent probe in various biological assays to detect and quantify biomolecules.
Cell Imaging: Employed in cell imaging techniques to visualize cellular structures and processes.
Mitochondrial Staining: Utilized for staining mitochondria in live cells to study mitochondrial function and dynamics.
Flow Cytometry: Used in flow cytometry to analyze cell populations based on fluorescence intensity.
Mechanism of Action
The mechanism of action of pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, resulting in fluorescence. This property is utilized in various assays and imaging techniques to detect and visualize biological molecules and structures .
Comparison with Similar Compounds
Uniqueness
What sets this compound apart is its specific excitation and emission wavelengths, which make it suitable for certain applications where other fluorescent dyes may not be as effective. Its ability to selectively stain mitochondria and its high fluorescence quantum yield are also notable features.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


